molecular formula C26H27Br2NO6 B11133196 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B11133196
M. Wt: 609.3 g/mol
InChI Key: ZLSDXVZSIFAWRU-UHFFFAOYSA-N
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Description

6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that features a chromenone core structure This compound is characterized by the presence of multiple functional groups, including bromine atoms, a benzyloxycarbonyl group, and an amino butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Dibromopropyl Group: The dibromopropyl group can be introduced via a nucleophilic substitution reaction using 2,3-dibromopropanol and a suitable leaving group on the chromenone core.

    Attachment of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be attached through a carbamate formation reaction using benzyl chloroformate and an amine group on the chromenone core.

    Formation of the Amino Butanoate Moiety: The amino butanoate moiety can be introduced through an esterification reaction between the chromenone derivative and 4-aminobutanoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atoms in the dibromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester and carbamate groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the benzyloxycarbonyl group can interact with active sites of enzymes, while the dibromopropyl group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(methoxy)carbonyl]amino}butanoate: This compound has a methoxycarbonyl group instead of a benzyloxycarbonyl group.

    6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(ethoxy)carbonyl]amino}butanoate: This compound has an ethoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

The presence of the benzyloxycarbonyl group in 6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C26H27Br2NO6

Molecular Weight

609.3 g/mol

IUPAC Name

[6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxochromen-7-yl] 4-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C26H27Br2NO6/c1-16-11-23(31)35-25-17(2)24(19(13-21(16)25)12-20(28)14-27)34-22(30)9-6-10-29-26(32)33-15-18-7-4-3-5-8-18/h3-5,7-8,11,13,20H,6,9-10,12,14-15H2,1-2H3,(H,29,32)

InChI Key

ZLSDXVZSIFAWRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC(CBr)Br

Origin of Product

United States

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